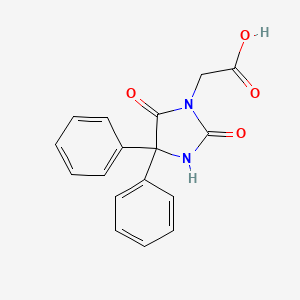

![molecular formula C20H25N5O B2637862 2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 862197-65-7](/img/structure/B2637862.png)

2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

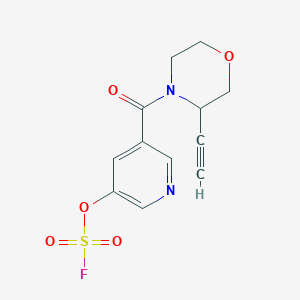

The compound “2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their potential biological activities . The presence of the morpholinyl group might contribute to its solubility and bioavailability .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrazolopyrimidine core, with additional functional groups attached at specific positions. These include two methyl groups, a phenyl group, and a morpholinyl group attached via an ethyl linker .Chemical Reactions Analysis

As a nitrogen-containing heterocyclic compound, this molecule could potentially undergo a variety of chemical reactions. These might include electrophilic and nucleophilic substitutions, as well as reactions specific to the functional groups present .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would affect properties like solubility, melting point, and reactivity .Scientific Research Applications

Synthesis and Pharmacological Potential

Synthesis and Phosphodiesterase Inhibitory Activity : A study highlighted the synthesis of a series of 6-phenylpyrazolo[3,4-d]pyrimidones, showing specific inhibition of cyclic GMP phosphodiesterase, demonstrating potential antihypertensive activities. The study underscores the importance of structural modifications for activity enhancement (Dumaitre & Dodic, 1996).

Reactivity and Potential as Benzodiazepine Receptor Ligands : Research into the reactivity of certain pyrazolopyrimidines has led to the synthesis of novel derivatives with potential as benzodiazepine receptor ligands, opening avenues for the development of new therapeutic agents (Bruni et al., 1994).

Antihypertensive Agents : Another study synthesized derivatives bearing morpholine, piperidine, or piperazine moieties, showing promising antihypertensive activity. This indicates the potential for developing new cardiovascular drugs (Bayomi et al., 1999).

PET Ligand for Imaging CRF1 Receptors : A study developed a synthesis method for a selective CRF1 antagonist as a potential PET ligand, highlighting the compound's application in in vivo imaging and neurological research (Kumar et al., 2003).

Novel Derivatives and Anticancer Potential

Anticancer and Anti-5-lipoxygenase Agents : Research introduced novel pyrazolopyrimidines derivatives, evaluated for their cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition, indicating their therapeutic potential in cancer and inflammation treatment (Rahmouni et al., 2016).

Antimicrobial Activity : A study on synthesized pyrimidine-triazole derivatives from a morpholinophenyl molecule showed notable antimicrobial activity against selected bacterial and fungal strains, suggesting their potential use as antimicrobial agents (Majithiya & Bheshdadia, 2022).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2,5-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O/c1-15-14-18(21-8-9-24-10-12-26-13-11-24)25-20(22-15)19(16(2)23-25)17-6-4-3-5-7-17/h3-7,14,21H,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUTXINJOJHNTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

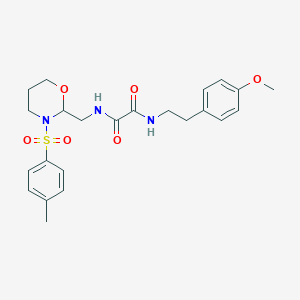

![3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/no-structure.png)

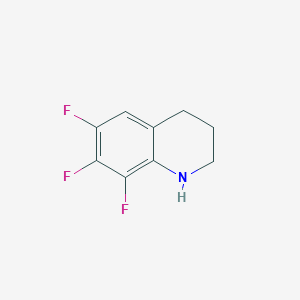

![N-benzyl-4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2637785.png)

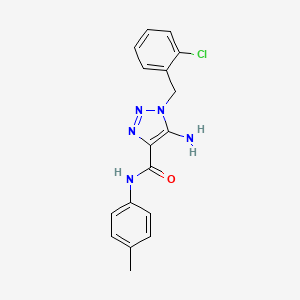

![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2637786.png)

![4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine](/img/structure/B2637787.png)

![3-(4-bromophenyl)-8-[(2-chloro-6-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2637788.png)

![2-{[4-(2,5-DIMETHYLPHENYL)-5-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B2637789.png)

![N-benzyl-4-ethylbenzo[d]thiazol-2-amine](/img/structure/B2637791.png)

![Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate](/img/structure/B2637795.png)

![2-[5-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2637796.png)